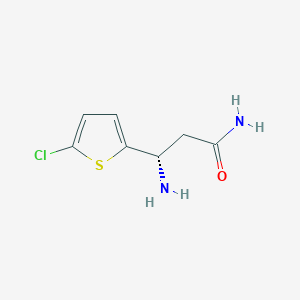

(3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide

Description

Properties

Molecular Formula |

C7H9ClN2OS |

|---|---|

Molecular Weight |

204.68 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-chlorothiophen-2-yl)propanamide |

InChI |

InChI=1S/C7H9ClN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m0/s1 |

InChI Key |

WDQWAIVRBUOAHL-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(SC(=C1)Cl)[C@H](CC(=O)N)N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CC(=O)N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features an amino group and a chlorothiophene moiety, which are essential for its biological interactions. The presence of chlorine enhances the compound's lipophilicity and allows it to engage in various bonding interactions, such as hydrogen bonding and halogen bonding, which are crucial for its efficacy in biological systems.

(3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing signaling pathways.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that (3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could be relevant for neuroprotective applications. The ability to scavenge free radicals may contribute to its therapeutic potential .

- Potential Antimicrobial Activity : There are indications that this compound could exhibit antimicrobial properties, although further studies are required to confirm this aspect.

Case Studies and Research Findings

Several studies have explored the biological activity of (3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide:

- In Vitro Studies : In vitro experiments demonstrated that the compound can effectively inhibit certain enzymes associated with inflammation. These findings suggest a mechanism through which the compound could exert anti-inflammatory effects in vivo.

- In Vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. Results indicated a reduction in inflammation markers following administration, supporting its potential therapeutic use.

Comparative Analysis with Related Compounds

To better understand the unique properties of (3S)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspects |

|---|---|---|

| (3S)-3-Amino-3-(5-bromothiophen-2-YL)propanamide | Bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |

| (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanamide | Methyl group substitution | Altered electronic properties affecting biological activity |

| (2R)-2-amino-3-(5-chlorothiophen-2-YL)propanoic acid | Chiral amino acid derivative | Unique due to the presence of the chlorine atom influencing reactivity |

This table highlights how variations in structure can lead to differing biological activities and pharmacological profiles.

Comparison with Similar Compounds

Research Implications

- Electronic and Steric Profiles : The chlorine and sulfur in the thiophene derivative could modulate binding affinity in enzyme inhibition studies, whereas bromine in the furan analog might enhance halogen bonding in crystallography or medicinal chemistry .

- Chirality : The S-configuration in all listed compounds underscores the importance of stereochemistry in drug design or asymmetric catalysis .

Preparation Methods

Chiral Amino Amide Backbone Formation

The key chiral center at the 3-position is usually introduced by starting from optically pure amino acid derivatives or chiral precursors. Methods include:

- Use of chiral amino acid derivatives such as (S)-3-amino-propanoic acid derivatives.

- Enantioselective synthesis or resolution techniques to obtain the (3S)-enantiomer.

- Protection of the amino group (e.g., with carbamate or amide protecting groups) during subsequent steps.

Introduction of the 5-Chlorothiophen-2-yl Group

The 5-chlorothiophene substituent is introduced typically via acylation reactions, where an amine intermediate is acylated with an activated 5-chlorothiophene-2-carboxylic acid derivative. Key points include:

- Use of activated carboxylic acid derivatives such as acid chlorides, anhydrides, or esters.

- Acylation is often carried out in aprotic solvents like methylene chloride, tetrahydrofuran, or dimethylformamide.

- The reaction temperature is controlled between -10°C and 160°C, with typical conditions around room temperature to 40°C.

- Bases such as triethylamine, diisopropylethylamine, or N-methylmorpholine are added to scavenge the acid byproducts and promote acylation.

- Catalysts or Lewis acids (e.g., zinc chloride, copper(II) chloride) may be used to enhance reaction rates and yields.

Protecting Group Manipulations and Purification

- Amino protecting groups may be cleaved selectively after acylation to yield the free amino amide.

- Crystallization from appropriate solvents (e.g., ethanol or ethyl acetate mixtures) is employed to obtain the compound as an anhydrous crystalline form with high purity and optical activity.

- The crystalline form is important for pharmaceutical applications, ensuring consistent bioavailability and stability.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of chiral amino intermediate | Starting from (S)-amino acid derivative, protection of amino group if needed | Ensures optical purity at C-3 |

| 2 | Acylation | 5-chlorothiophene-2-carboxylic acid chloride or anhydride, base (e.g., triethylamine), solvent (THF, DCM), 0–40°C | Introduces 5-chlorothiophene moiety |

| 3 | Deprotection | Acidic or basic conditions depending on protecting group | Releases free amino group |

| 4 | Purification | Crystallization from ethanol or ethyl acetate | Obtains high purity and crystallinity |

Literature-Based Experimental Details

A patent describing the synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid amides provides a closely related methodology applicable to (3S)-3-Amino-3-(5-chlorothiophen-2-yl)propanamide:

- Acylation of an amine intermediate with 5-chlorothiophene-2-carboxylic acid derivatives is performed in solvents such as methylene chloride or tetrahydrofuran.

- The reaction is conducted at temperatures ranging from -10°C to 160°C, preferably 0–40°C.

- Bases like triethylamine or diisopropylethylamine are used to neutralize the acid formed.

- The product is isolated by crystallization from ethanol to yield an anhydrous crystalline form with high optical purity.

- The optical purity is maintained by starting with enantiomerically pure intermediates and avoiding racemization during acylation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | (S)-amino acid derivative or chiral amine intermediate | Ensures stereochemical integrity |

| Acylating agent | 5-chlorothiophene-2-carboxylic acid chloride/anhydride | Activated form for efficient coupling |

| Solvent | Methylene chloride, tetrahydrofuran, dimethylformamide | Aprotic solvents preferred |

| Base | Triethylamine, diisopropylethylamine, N-methylmorpholine | Neutralizes acid byproducts |

| Temperature | 0 to 40°C | Controls reaction rate and stereochemical stability |

| Purification | Crystallization from ethanol or ethyl acetate | Obtains high purity and defined crystalline form |

| Optical purity control | Use of enantiomerically pure starting materials | Avoid racemization during synthesis |

Research Findings and Considerations

- The optical purity of (3S)-3-Amino-3-(5-chlorothiophen-2-yl)propanamide is critical for its biological activity and pharmaceutical applicability.

- The choice of solvent and base affects yield and stereochemical outcome.

- Crystallization parameters influence the physicochemical properties, such as stability and solubility.

- The chlorothiophene substituent enhances lipophilicity and potential bioactivity, so its stable incorporation without side reactions is essential.

- While direct acylation remains the standard, emerging catalysis techniques (e.g., Lewis acid catalysis, ultrasound irradiation) may offer improved efficiency, though specific protocols for this compound require further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.